Benzoxazole, 2-cyclohexyl-, also known scientifically as 2-Cyclohexyl-1,3-benzoxazole, is a bicyclic compound that integrates a benzene ring and an oxazole ring. This compound is notable for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. The molecular formula for this compound is with a molecular weight of approximately 229.28 g/mol. It is classified under the category of heterocyclic compounds, specifically as a member of the benzoxazole family, which are characterized by their fused aromatic and heterocyclic structures.
Benzoxazole derivatives, including 2-cyclohexyl-1,3-benzoxazole, are derived from the combination of benzene and oxazole rings. The oxazole ring consists of nitrogen and oxygen atoms, which contribute to the chemical reactivity and biological properties of the compound. Benzoxazoles are classified as heteroaromatic compounds and are recognized for their significant pharmacological potential. They are often used as building blocks in the synthesis of various pharmaceuticals due to their ability to interact with biological targets effectively .
The synthesis of benzoxazole derivatives can be achieved through various methods, including:
For example, a typical synthetic route may involve heating a mixture of 2-nitrophenol and cyclohexylamine in the presence of an acid catalyst. The reaction conditions (temperature, time, and solvent) can significantly influence the yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds .
The molecular structure of 2-cyclohexyl-1,3-benzoxazole features a fused bicyclic system where a benzene ring is directly connected to an oxazole ring. The oxazole ring contains one nitrogen atom at position 1 and one oxygen atom at position 3, creating a five-membered heterocyclic structure.
Benzoxazoles can participate in various chemical reactions that enhance their utility in organic synthesis:
The mechanism by which 2-cyclohexyl-1,3-benzoxazole exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. For instance:
Research into these mechanisms often employs techniques like binding assays and computational modeling to elucidate interactions at the molecular level .
Relevant data from various studies indicate that modifications to the benzoxazole structure can significantly affect both physical properties and biological activity .
Benzoxazole derivatives like 2-cyclohexyl-1,3-benzoxazole have numerous applications in scientific research:
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, characterized by a benzene ring fused to an oxazole moiety. Its planar architecture and electronic properties enable diverse interactions with biological targets, including π-π stacking, hydrogen bonding (via N/O atoms), and hydrophobic interactions [2] [4]. This versatility underpins its presence in FDA-approved drugs such as the muscle relaxant chlorzoxazone and the anti-inflammatory agent flunoxaprofen [2] [7]. As a bioisostere of endogenous purine bases, benzoxazole mimics nucleotide behavior, facilitating binding to enzymes and receptors involved in cancer, infectious diseases, and neurological disorders [1] [4]. Recent drug discovery efforts increasingly leverage benzoxazole’s capacity for structural diversification to optimize pharmacokinetic and pharmacodynamic profiles [3].
Table 1: Therapeutic Applications of Select 2-Substituted Benzoxazoles
| Compound | Biological Target | Therapeutic Use |
|---|---|---|
| Chlorzoxazone | GABAₐ receptor | Muscle relaxant |
| Flunoxaprofen | Cyclooxygenase (COX) | Anti-inflammatory |
| Boxazomycin B | Bacterial RNA polymerase | Antibiotic |
| 2-Cyclohexyl derivatives | VEGFR-2/DNA topoisomerase | Anticancer leads |
The cyclohexyl group at the 2-position of benzoxazole introduces critical steric and electronic modifications that enhance bioactivity. This alicyclic moiety increases lipophilicity (Log P), improving membrane permeability and bioavailability [1] [5]. Quantum-chemical studies reveal that cyclohexyl’s electron-donating effect elevates the highest occupied molecular orbital (HOMO) energy of benzoxazole, facilitating charge transfer with biomolecular targets [1]. In antimicrobial studies, 2-cyclohexylbenzoxazoles exhibit superior activity against Pseudomonas aeruginosa and Candida albicans compared to phenyl-substituted analogs, attributed to enhanced hydrophobic interactions with microbial enzymes [1] [7]. For anticancer applications, the cyclohexyl group occupies allosteric pockets in VEGFR-2 kinase, disrupting ATP binding and angiogenesis [5].
Table 2: Computed Physicochemical Parameters of 2-Substituted Benzoxazoles
| Substituent | Log P | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| Phenyl | 3.1 | -8.7 | -0.9 | 4.2 |
| Cyclohexyl | 4.3 | -8.2 | -0.8 | 3.8 |
| 4-Chlorophenyl | 3.9 | -9.1 | -1.0 | 4.5 |
Early 2-substituted benzoxazoles (1970s–1990s) featured simple aryl or alkyl groups and were explored primarily for antimicrobial activity. Seminal work by Yalçın et al. demonstrated that electron-withdrawing groups (e.g., nitro, chloro) at position 5 amplified potency against gram-negative bacteria [1] [7]. The 1990s saw a shift toward alicyclic substituents, with cyclohexyl derivatives emerging as key players due to their metabolic stability and conformational flexibility [6]. Contemporary designs (post-2010) integrate cyclohexyl with pharmacophores like benzamide (e.g., VEGFR-2 inhibitors) or thioacetamide (e.g., apoptosis inducers), enabling multitarget engagement [5] [8]. This evolution reflects a strategic transition from broad-spectrum agents to target-specific therapeutics.
Figure: Timeline of Key Developments
1970s–1980s: Synthesis of 2-aryl/alkyl benzoxazoles as antimicrobials 1990s: Introduction of cyclohexyl derivatives (e.g., Yalçın's 1998 synthesis) 2000s: QSAR models establish electronic parameters (HOMO/LUMO) for activity 2010s: Target-focused designs (VEGFR-2, topoisomerase inhibitors) 2020s: Hybrid molecules (e.g., benzoxazole-benzamide conjugates)
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: